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amine

Cat. No.: B1270891 Get Quote

Introduction
3-(4-Fluorophenyl)isoxazol-5-amine is a heterocyclic compound of significant interest in

medicinal chemistry and pharmaceutical development. The isoxazole scaffold is a key

pharmacophore found in numerous approved drugs, exhibiting a wide range of biological

activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2] The

presence of a fluorophenyl group can enhance metabolic stability, binding affinity, and

bioavailability of drug candidates.[2]

Given its role as a critical building block in the synthesis of potential therapeutic agents,

rigorous analytical characterization is imperative to confirm its identity, purity, and stability.[2]

This application note provides a comprehensive guide to the essential analytical techniques for

the thorough characterization of 3-(4-Fluorophenyl)isoxazol-5-amine, ensuring data integrity

and supporting drug discovery workflows. The protocols described herein are designed to be

self-validating and are grounded in established scientific principles.

Physicochemical Properties
A foundational step in characterization is the determination of the compound's basic

physicochemical properties. These constants are critical for identity confirmation and for

downstream formulation development.
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Property Value Source

Chemical Formula C₉H₇FN₂O [3]

Molecular Weight 178.16 g/mol [3][4]

CAS Number 925005-35-2 [3][5]

Appearance Solid [3]

Melting Point 127-132 °C [3]

Exact Mass 178.05424101 u [4]

InChI Key
WPJQKMNQXKXFFN-

UHFFFAOYSA-N
[3]

Overall Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a novel

chemical entity. The following workflow ensures confirmation of both structure and purity.
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Caption: Integrated workflow for the characterization of 3-(4-Fluorophenyl)isoxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of

organic compounds. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Experimental Choices
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to

dissolve a wide range of organic compounds and because the amine protons (-NH₂) are

often clearly visible and exchange more slowly than in protic solvents like methanol-d₄.

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard

(0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance

peak outside the typical range for organic compounds.

Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Fluorophenyl)isoxazol-5-amine and

dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry

NMR tube.

Instrument Setup:

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and

sensitivity.

Temperature: Set the probe temperature to 25 °C (298 K).

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

Expected Peaks: The proton spectrum is expected to show distinct signals for the aromatic

protons, the isoxazole ring proton, and the amine protons.
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Fluorophenyl Protons: Two sets of doublets (or multiplets) in the aromatic region (~7.0-

8.0 ppm), characteristic of a para-substituted benzene ring. The coupling between

fluorine and ortho-protons (⁴JHF) may further split these signals.

Isoxazole Proton: A singlet in the region of ~6.0-6.8 ppm.[6]

Amine Protons: A broad singlet for the -NH₂ group, typically in the range of ~5.0-7.0

ppm in DMSO-d₆. Its chemical shift can be concentration-dependent.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g.,

1024 or more) due to the lower natural abundance of ¹³C.

Expected Peaks: The spectrum should display 9 distinct carbon signals, though some

aromatic carbons may overlap.

Isoxazole Carbons: C=N (~160-165 ppm), C-NH₂ (~170 ppm), and C-H (~95-100 ppm).

[6][7]

Fluorophenyl Carbons: Signals in the aromatic region (~115-165 ppm). The carbon

directly attached to the fluorine atom will show a large one-bond coupling (¹JCF),

appearing as a doublet. Other carbons in the ring will show smaller C-F couplings.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing

strong evidence for its elemental composition.

Rationale for Experimental Choices
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar

molecules like amines, minimizing fragmentation and typically producing a strong signal for

the protonated molecular ion [M+H]⁺.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.rsc.org/suppdata/c7/ra/c7ra11436b/c7ra11436b1.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra11436b/c7ra11436b1.pdf
http://www.ajrcps.com/article/ONE%20POT%20MULTICOMPONENT%20SYNTHESIS%20OF%20A%20SERIES%20OF%205-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE%20EMPLOYED%20BY%20LEWS%20ACID%20CATALYST.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Instrument Parameters (ESI-Positive Mode):

Capillary Voltage: ~3.5-4.5 kV

Source Temperature: ~120-150 °C

Desolvation Gas Flow: Set according to instrument manufacturer recommendations.

Data Analysis:

Expected Ion: In positive ion mode, the primary ion observed will be the protonated

molecule [M+H]⁺.

Calculated m/z for [C₉H₇FN₂O + H]⁺: 179.0615

Verification: The experimentally measured mass should be within a narrow tolerance

(typically < 5 ppm) of the calculated exact mass to confirm the elemental formula.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: FTIR Spectroscopy (ATR or KBr Pellet)
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact using the pressure clamp. This is the simplest

method.
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KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and

press into a thin, transparent pellet.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis - Expected Absorption Bands:

N-H Stretch: A pair of medium-to-sharp bands in the region of 3450-3300 cm⁻¹ is

characteristic of the primary amine (-NH₂).[7]

C-H Stretch (Aromatic): Bands appearing above 3000 cm⁻¹.

C=N Stretch (Isoxazole): A sharp absorption band around 1615-1625 cm⁻¹.[7]

C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption band in the 1250-1100 cm⁻¹ region.

C-O Stretch (Isoxazole): A band typically found around 1250-1270 cm⁻¹.[7]
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Caption: Correlation of functional groups in the molecule to their expected FTIR absorption

regions.

High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a pharmaceutical compound and for

quantitative analysis. A reverse-phase method is most suitable for this molecule.

Rationale for Experimental Choices
Column: A C18 column is a versatile and robust choice for separating moderately polar to

nonpolar compounds.

Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for efficient elution of

the main compound while separating it from potential impurities with different polarities. A

buffer (e.g., ammonium acetate) or acid (e.g., formic acid) is often added to improve peak

shape and reproducibility.[9][10]

Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it can

monitor absorbance across a range of wavelengths, helping to identify co-eluting impurities

and determine the optimal wavelength for quantification.

Protocol: Reverse-Phase HPLC for Purity Analysis
System: An HPLC system equipped with a gradient pump, autosampler, column oven, and

DAD/PDA detector.

Chromatographic Conditions:

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Acetonitrile.

Flow Rate: 1.0 mL/min.

Column Temperature: 35 °C.[9]
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Detection: DAD/PDA scan from 200-400 nm, with monitoring at the compound's λmax

(e.g., ~235 nm).[11]

Injection Volume: 10 µL.

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at

1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B

0.0 90 10

15.0 10 90

20.0 10 90

20.1 90 10

25.0 90 10

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity of the main peak as a percentage of the total peak area. A purity level

of >97% is generally expected for a research-grade compound.[3]

Conclusion
The application of this multi-technique analytical strategy, combining NMR, MS, FTIR, and

HPLC, provides a robust and reliable framework for the comprehensive characterization of 3-
(4-Fluorophenyl)isoxazol-5-amine. Adherence to these protocols will ensure the

unambiguous confirmation of the compound's chemical structure and the accurate assessment

of its purity, which are critical prerequisites for its use in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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